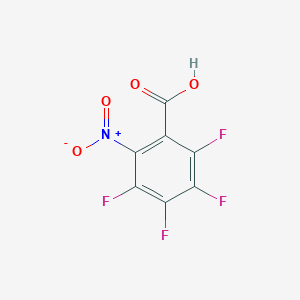

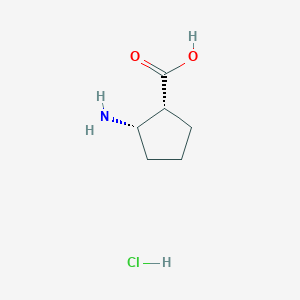

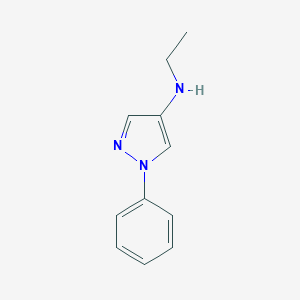

![molecular formula C13H12N2 B096700 2,3-Dimethylbenzo[e]benzimidazole CAS No. 18838-79-4](/img/structure/B96700.png)

2,3-Dimethylbenzo[e]benzimidazole

Übersicht

Beschreibung

“2,3-Dimethylbenzo[e]benzimidazole” is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .

Synthesis Analysis

Benzimidazole derivatives are synthesized by the solid-state condensation and direct sublimation (SSC-DS) method . The reaction yields and product stability are significantly affected by the identity of the diamine and anhydride substituents . There are two classical methods for benzimidazole synthesis, i.e., coupling of 1,2-diaminobenzenes with carboxylic acids and of 1,2-diaminobenzenes with aldehydes and ketones .

Molecular Structure Analysis

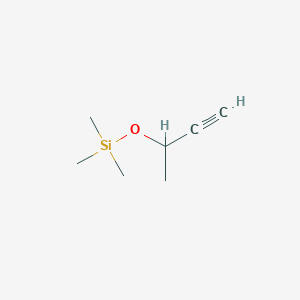

The molecular formula of “2,3-Dimethylbenzo[e]benzimidazole” is C13H12N2. The molecular weight is 196.25 g/mol.

Chemical Reactions Analysis

Benzimidazole derivatives are synthesized by the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . A metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere has been reported .

Zukünftige Richtungen

Benzimidazole and its derivatives have been extensively used in the clinic to treat various types of diseases with high therapeutic potential . The research and development of benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This opens up new opportunities for researchers to design future generation novel and potent benzimidazole-containing drugs .

Eigenschaften

IUPAC Name |

2,3-dimethylbenzo[e]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-9-14-13-11-6-4-3-5-10(11)7-8-12(13)15(9)2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEQLQJAYZVHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylbenzo[e]benzimidazole | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

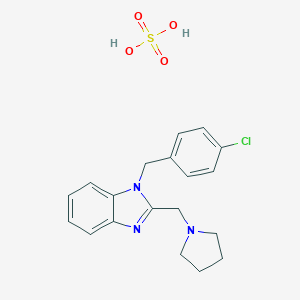

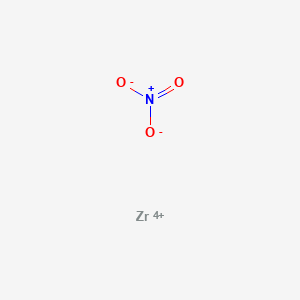

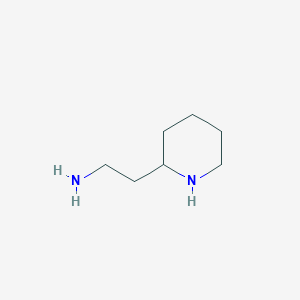

![3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one](/img/structure/B96642.png)